

# 5-Aminofluorescein (CAS 3326-34-9): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 5-Aminofluorescein

Cat. No.: B560659

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Aminofluorescein** (5-AF) is a highly versatile fluorescent dye belonging to the xanthene class. Characterized by its bright green fluorescence, 5-AF serves as a valuable tool in a myriad of applications across life sciences and drug development. Its primary amine group allows for straightforward conjugation to various biomolecules, making it an excellent fluorescent label for proteins, antibodies, and nucleic acids. Furthermore, its pH-sensitive fluorescence properties enable its use as an intracellular pH indicator. This technical guide provides an in-depth overview of the physicochemical properties, common applications, and detailed experimental protocols involving **5-Aminofluorescein**.

## Physicochemical and Spectral Properties

A thorough understanding of the fundamental properties of **5-Aminofluorescein** is crucial for its effective application. Key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of **5-Aminofluorescein**

Property	Value	Reference(s)
CAS Number	3326-34-9	[1][2]
Molecular Formula	C <sub>20</sub> H <sub>13</sub> NO <sub>5</sub>	[2]
Molecular Weight	347.32 g/mol	[2]
Appearance	Orange to red-brown powder	
Melting Point	285 °C (decomposes)	
Solubility	Soluble in DMSO (≥ 32 mg/mL), DMF (5 mg/mL), methanol (10 mg/mL), and partially soluble in water.	
pKa	~6.5	

Table 2: Spectral Properties of **5-Aminofluorescein**

Parameter	Value	Conditions	Reference(s)
Excitation Maximum (λ <sub>ex</sub> )	~490-495 nm	pH > 8	
Emission Maximum (λ <sub>em</sub> )	~515-525 nm	pH > 8	
Molar Extinction Coefficient (ε)	~75,000 cm <sup>-1</sup> M <sup>-1</sup>	at ~492 nm	
Quantum Yield (Φ)	0.61 - 0.92	in Acetone/Ethanol, pH > 8	

Note: The molar extinction coefficient is for the closely related compound Fluorescein isothiocyanate (FITC) and serves as a reliable estimate for **5-Aminofluorescein**.

## Applications in Research and Drug Development

The unique properties of **5-Aminofluorescein** make it a valuable reagent in various scientific disciplines.

- **Fluorescent Labeling:** The primary amine group of 5-AF can be readily coupled to proteins, antibodies, and other biomolecules through various conjugation chemistries. These fluorescently labeled molecules are instrumental in techniques such as immunofluorescence, flow cytometry, and fluorescence microscopy.
- **Intracellular pH Sensing:** The fluorescence intensity of **5-Aminofluorescein** is sensitive to the surrounding pH, with a pKa around 6.5. This property allows for the ratiometric measurement of intracellular pH, providing insights into cellular physiology and metabolic states.
- **Neuronal Tracing:** When conjugated to carrier molecules like dextran, **5-Aminofluorescein** can be used as a tracer to map neuronal pathways. These conjugates can be transported anterogradely or retrogradely within neurons, allowing for the visualization of neuronal projections.
- **Studying Endocytosis and Phagocytosis:** Fluorescently labeled ligands or particles using 5-AF can be employed to study cellular uptake mechanisms such as receptor-mediated endocytosis and phagocytosis. The internalization and trafficking of these fluorescent probes can be monitored using live-cell imaging techniques.

## Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **5-Aminofluorescein**.

### Protein Labeling with 5-Aminofluorescein

This protocol describes the conjugation of **5-Aminofluorescein** to a protein, such as an antibody, via its primary amine groups.

Materials:

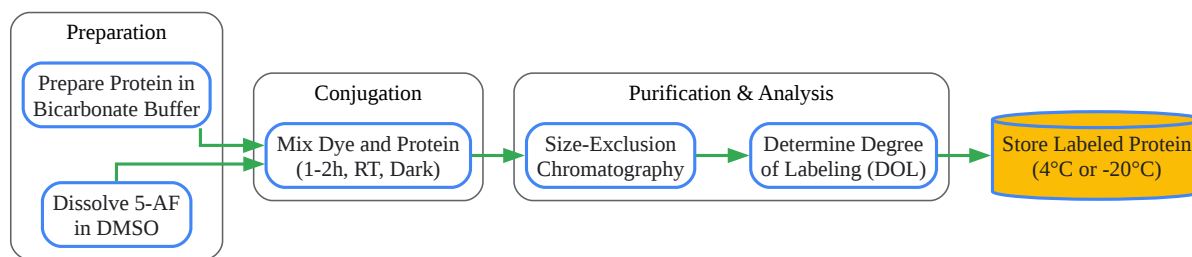
- **5-Aminofluorescein** (CAS 3326-34-9)

- Protein to be labeled (e.g., IgG antibody) at 1-5 mg/mL in amine-free buffer (e.g., PBS)
- Anhydrous Dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer, pH 9.0
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare 5-AF Solution: Dissolve **5-Aminofluorescein** in DMSO to a concentration of 10 mg/mL immediately before use.
- Prepare Protein Solution: Adjust the protein concentration to 1-5 mg/mL in 1 M sodium bicarbonate buffer, pH 9.0.
- Conjugation Reaction: While gently vortexing the protein solution, slowly add the dissolved 5-AF. A typical starting molar excess of dye to protein is 10-20 fold.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.
- Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4. The first colored band to elute is the labeled protein.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for 5-AF). The DOL can be calculated using the Beer-Lambert law and the respective molar extinction coefficients.
- Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Diagram: Protein Labeling Workflow



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Caption: Workflow for fluorescently labeling proteins with **5-Aminofluorescein**.

## Intracellular pH Measurement

This protocol outlines the use of **5-Aminofluorescein** for the ratiometric measurement of intracellular pH (pHi).

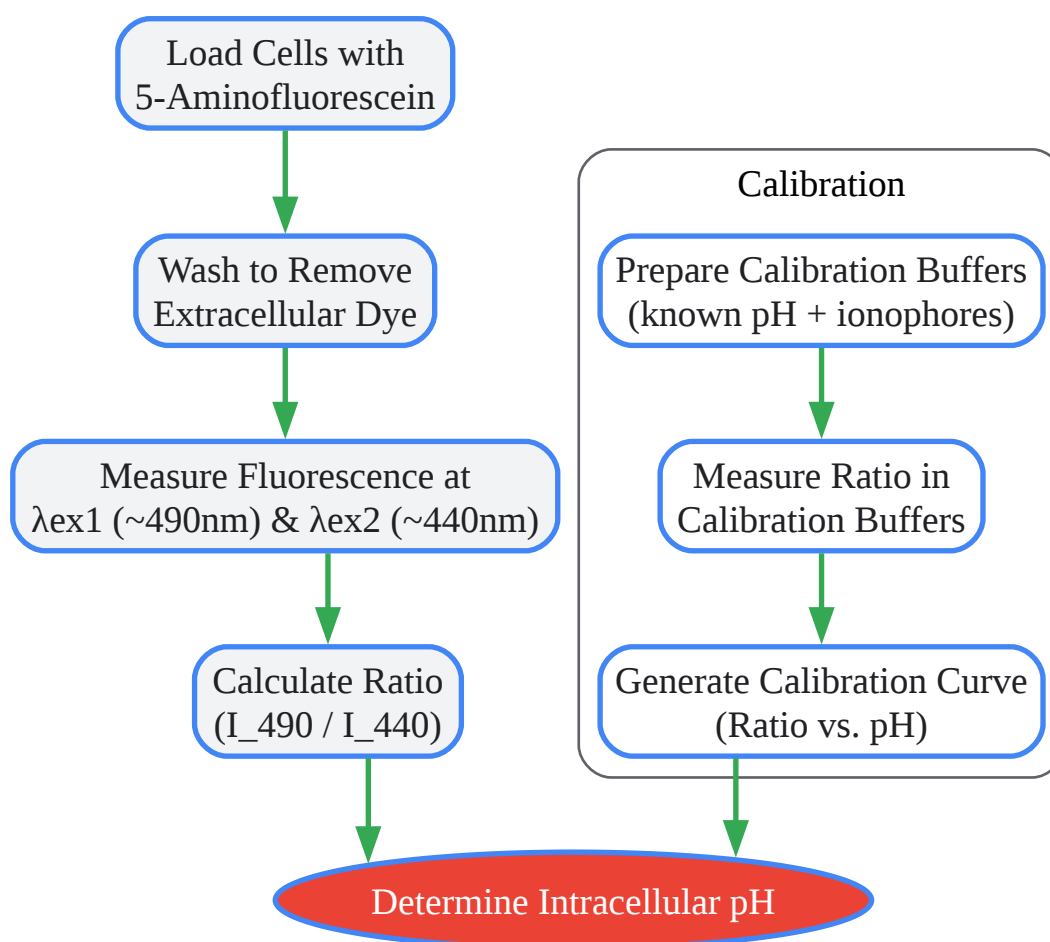
Materials:

- **5-Aminofluorescein**
- Anhydrous DMSO
- Cells grown on coverslips or in a microplate
- Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
- Calibration buffers of known pH (e.g., pH 5.5, 6.5, 7.5)
- Ionophores (e.g., nigericin and valinomycin)
- Fluorescence microscope or plate reader with dual-excitation capabilities

Procedure:

- **Prepare 5-AF Stock Solution:** Prepare a 1-10 mM stock solution of **5-Aminofluorescein** in DMSO.
- **Cell Loading:** Wash cells once with physiological buffer. Add the 5-AF stock solution to the physiological buffer to a final concentration of 1-10  $\mu$ M. Incubate the cells with this loading buffer for 30-60 minutes at 37°C.
- **Washing:** Remove the loading buffer and wash the cells twice with physiological buffer to remove extracellular dye.
- **Fluorescence Measurement:** Excite the cells at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm). Measure the emission intensity at ~535 nm for both excitation wavelengths.
- **Calculate Ratio:** Calculate the ratio of the fluorescence intensity at the pH-sensitive excitation wavelength to the intensity at the pH-insensitive excitation wavelength.
- **Calibration:** To convert the fluorescence ratio to an absolute pHi value, a calibration curve must be generated. Incubate the loaded cells in calibration buffers of known pH containing ionophores (e.g., 10  $\mu$ M nigericin and 10  $\mu$ M valinomycin) to equilibrate the intracellular and extracellular pH. Measure the fluorescence ratio at each pH and plot it against the known pH values to create a calibration curve.
- **Data Analysis:** Use the calibration curve to determine the pHi of the experimental cells from their measured fluorescence ratios.

Diagram: Intracellular pH Measurement Workflow



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Caption: Workflow for measuring intracellular pH using **5-Aminofluorescein**.

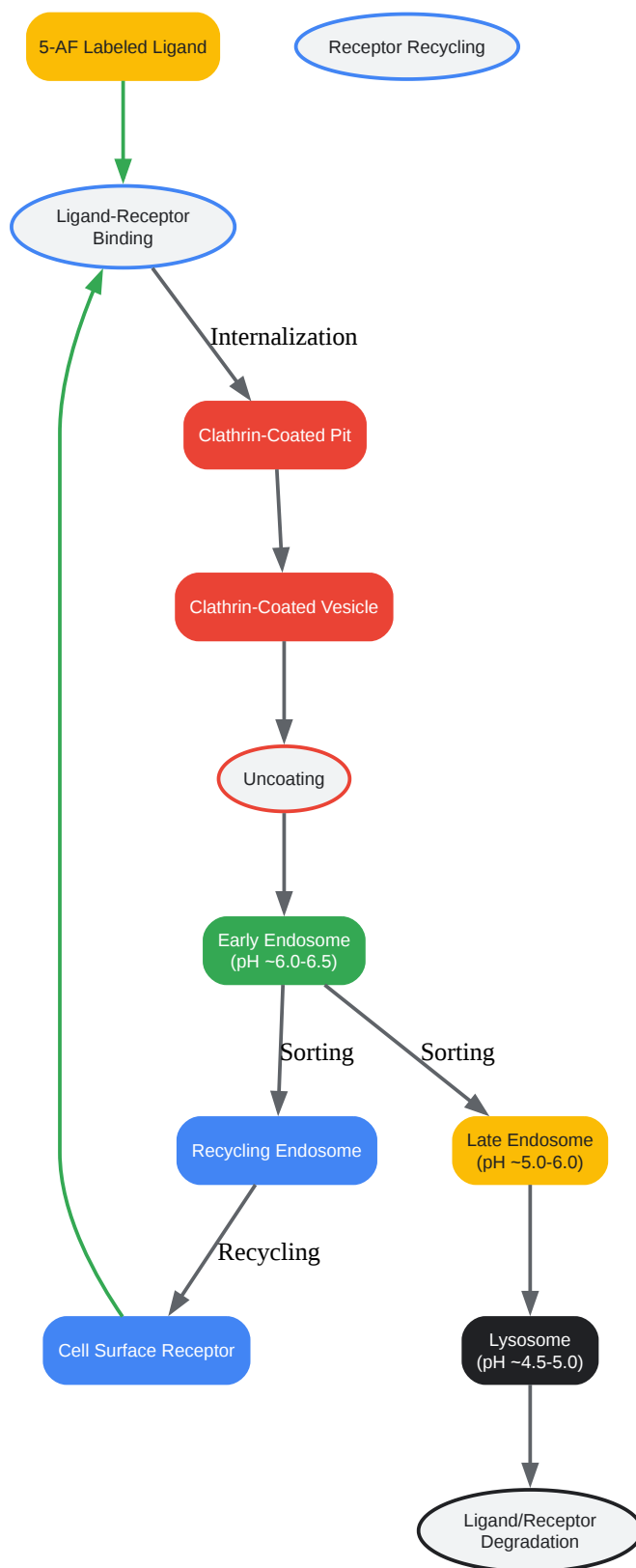
## Signaling Pathway Visualization

**5-Aminofluorescein** and its conjugates are valuable tools for visualizing and studying various cellular signaling pathways. One prominent example is the investigation of receptor-mediated endocytosis.

### Receptor-Mediated Endocytosis Pathway

Fluorescently labeled ligands, such as 5-AF conjugated to a specific protein, can be used to track the internalization and subsequent trafficking of receptor-ligand complexes. This allows for the dissection of the endocytic pathway, from clathrin-coated pit formation to endosomal sorting and eventual degradation in lysosomes or recycling back to the cell surface.

Diagram: Generalized Receptor-Mediated Endocytosis Pathway

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Caption: Generalized signaling pathway of receptor-mediated endocytosis.

## Conclusion

**5-Aminofluorescein** (CAS 3326-34-9) remains a cornerstone fluorescent probe in modern biological research and drug discovery. Its favorable spectral properties, coupled with its reactive amine handle, provide a versatile platform for a wide range of applications, from labeling and tracking biomolecules to sensing the intracellular environment. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the capabilities of this powerful fluorescent tool in their scientific endeavors.

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## References

- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 2. 5-Aminofluorescein | C<sub>20</sub>H<sub>13</sub>NO<sub>5</sub> | CID 76845 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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